Phenethyl-pyridin-3-ylmethyl-amine

Description

BenchChem offers high-quality Phenethyl-pyridin-3-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenethyl-pyridin-3-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14/h1-7,9,11,16H,8,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBKSGYPLUPKMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276805 |

Source

|

| Record name | Phenethyl-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16562-17-7 |

Source

|

| Record name | Phenethyl-pyridin-3-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Phenethyl-pyridin-3-ylmethyl-amine: Structure, Synthesis, and Inferred Pharmacology

Abstract

This technical guide provides a comprehensive analysis of Phenethyl-pyridin-3-ylmethyl-amine (N-(2-phenylethyl)pyridin-3-ylmethanamine), a heterocyclic secondary amine of significant interest to researchers in medicinal chemistry and pharmacology. This document elucidates the molecule's structural characteristics, physicochemical properties, and a proposed, robust synthetic pathway. While experimental data on its biological activity remains limited in published literature, this guide constructs a compelling, hypothesis-driven profile of its potential pharmacology based on well-established structure-activity relationships (SAR) of its core components: the phenethylamine scaffold and the N-benzylamine motif. We posit that Phenethyl-pyridin-3-ylmethyl-amine is a putative high-affinity ligand for serotonin 5-HT₂ class receptors, warranting further investigation as a novel central nervous system (CNS) probe. Detailed, field-proven experimental protocols for validating this hypothesis are provided.

Molecular Identity and Structural Elucidation

Phenethyl-pyridin-3-ylmethyl-amine is a secondary amine characterized by a phenethylamine backbone N-substituted with a pyridin-3-ylmethyl group. This unique combination merges a classic biogenic amine scaffold with a heterocyclic aromatic system, suggesting a complex pharmacological profile.

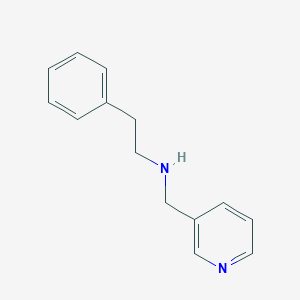

IUPAC Name: N-(2-Phenylethyl)pyridin-3-ylmethanamine[1] Common Synonyms: Phenethyl-pyridin-3-ylmethyl-amine, 2-PHENYL-N-(PYRIDIN-3-YLMETHYL)ETHANAMINE CAS Number: 16562-17-7[2] Molecular Formula: C₁₄H₁₆N₂[2] Molecular Weight: 212.29 g/mol [2]

Caption: 2D Chemical Structure of Phenethyl-pyridin-3-ylmethyl-amine.

Physicochemical Properties

| Property | Predicted Value | Source |

| Melting Point | 216-218 °C | ChemicalBook[3] |

| Boiling Point | 353.1 ± 22.0 °C | ChemicalBook[3] |

| Density | 1.053 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (most basic) | 8.25 ± 0.20 | ChemicalBook[3] |

| LogP | 2.4 (Approx.) | --- |

Note: These values are computationally predicted and await experimental verification.

Synthesis and Purification Protocol

The synthesis of Phenethyl-pyridin-3-ylmethyl-amine can be efficiently achieved via a one-pot reductive amination reaction. This standard, high-yield methodology is widely employed in medicinal chemistry for the formation of C-N bonds.[4][5] The process involves the initial formation of an imine intermediate from the condensation of an aldehyde and a primary amine, followed by in-situ reduction to the target secondary amine.

Caption: Proposed workflow for the synthesis of Phenethyl-pyridin-3-ylmethyl-amine.

Step-by-Step Methodology

-

Imine Formation: To a solution of 2-phenethylamine (1.0 eq) in anhydrous methanol (0.2 M), add pyridine-3-carboxaldehyde (1.05 eq). The mixture is stirred at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Causality: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form the C=N double bond of the imine. Methanol is an effective solvent that readily dissolves both reactants.

-

-

Reduction: The reaction vessel is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes, controlling any exotherm. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

-

Causality: Sodium borohydride is a mild and selective reducing agent that delivers a hydride (H⁻) to the electrophilic carbon of the imine, reducing it to the secondary amine. Portion-wise addition at low temperature is a critical safety and selectivity measure to prevent over-reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an alternative, even milder reagent often preferred for its high selectivity in one-pot reactions.

-

-

Aqueous Workup: The reaction is carefully quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium chloride solution (brine), dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Trustworthiness: This standard liquid-liquid extraction protocol effectively separates the organic product from inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

-

-

Purification: The crude oil is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH), is typically effective. Fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield the pure amine.

-

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ expected at ~213.13).

-

IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch, aromatic C-H stretches).

-

Inferred Pharmacological Profile: A Structure-Activity Relationship (SAR) Hypothesis

Direct pharmacological data for Phenethyl-pyridin-3-ylmethyl-amine is absent from the public domain. However, its structure is a composite of two well-studied pharmacophores, allowing for the formulation of a strong, testable hypothesis regarding its biological targets.

The Phenethylamine Core: A Privileged CNS Scaffold

The 2-phenethylamine skeleton is the foundational structure for a vast array of endogenous neurotransmitters (dopamine, norepinephrine) and psychoactive compounds.[6] This motif is known to interact with a wide range of monoamine receptors and transporters, including dopaminergic, serotonergic, and adrenergic systems.[7]

The N-(pyridin-3-ylmethyl) Moiety: A Bioisostere for Enhanced Serotonergic Activity

The most mechanistically insightful feature of the title compound is the N-substitution. In recent medicinal chemistry, it has been robustly demonstrated that adding an N-benzyl group to phenethylamine hallucinogens—creating the "NBOMe" class of compounds—dramatically increases binding affinity and functional potency at serotonin 5-HT₂ₐ receptors.[8][9] These compounds exhibit sub-nanomolar affinity for the 5-HT₂ₐ receptor.[3][10]

The pyridin-3-ylmethyl group in our target molecule is a close structural and electronic analogue (a bioisostere) of the benzyl group found in NBOMes. The pyridine ring is aromatic and has similar steric bulk. The nitrogen atom introduces a hydrogen bond acceptor and alters the electronic distribution, which can modulate receptor binding. Therefore, a strong scientific hypothesis can be formulated:

Central Hypothesis: Phenethyl-pyridin-3-ylmethyl-amine functions as a potent ligand for serotonin 5-HT₂ class receptors (particularly 5-HT₂ₐ and 5-HT₂C), with its activity (agonist, partial agonist, or antagonist) being determined by the specific interactions of the pyridyl moiety within the receptor's binding pocket.

Potential Signaling Pathway: Gq-Coupled 5-HT₂ₐ Receptor Activation

Assuming the compound acts as an agonist at the 5-HT₂ₐ receptor, it would trigger the canonical Gαq-coupled signaling cascade. This pathway is fundamental to the cellular effects of many serotonergic compounds.

Caption: Hypothesized 5-HT₂ₐ receptor Gq signaling pathway for an agonist.

Proposed Experimental Validation Protocols

To validate the pharmacological hypothesis, a tiered approach involving in vitro binding and functional assays is necessary. These protocols represent industry-standard methods for characterizing novel ligands.

Protocol 1: 5-HT₂ₐ Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of Phenethyl-pyridin-3-ylmethyl-amine for the human 5-HT₂ₐ receptor.

-

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand (e.g., [³H]ketanserin) for binding to receptors in a cell membrane preparation.

-

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the recombinant human 5-HT₂ₐ receptor.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (5-10 µg protein/well).

-

[³H]ketanserin at a concentration near its Kₔ (~1 nM).

-

Increasing concentrations of Phenethyl-pyridin-3-ylmethyl-amine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Non-specific Binding: A set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., 10 µM spiperone) to determine non-specific binding.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to calculate the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Protocol 2: Calcium Mobilization Functional Assay

-

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of the compound and classify it as an agonist, antagonist, or partial agonist.

-

Principle: Activation of the Gq-coupled 5-HT₂ₐ receptor leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). This change can be measured using a calcium-sensitive fluorescent dye.

-

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₂ₐ receptor in a black, clear-bottom 96-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol.

-

Compound Addition: Use an automated fluorescence plate reader (e.g., FLIPR, FlexStation) to add varying concentrations of Phenethyl-pyridin-3-ylmethyl-amine to the wells while simultaneously monitoring fluorescence.

-

Data Acquisition: Measure fluorescence intensity before and after compound addition over a period of 2-3 minutes.

-

Data Analysis:

-

Agonist Mode: Calculate the change in fluorescence and plot it against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like serotonin.

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound for 15-20 minutes before adding a fixed concentration (e.g., EC₈₀) of serotonin. A rightward shift in the serotonin dose-response curve indicates competitive antagonism.

-

-

Safety and Handling

Phenethyl-pyridin-3-ylmethyl-amine is a research chemical with an uncharacterized toxicological profile. All handling should be performed by trained personnel in a controlled laboratory setting.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Phenethyl-pyridin-3-ylmethyl-amine presents itself as a compelling subject for neuropharmacological research. While its properties are currently defined by computational predictions and structural analogies, the scientific rationale for its investigation is strong. Its synthesis is straightforward via established chemical methods. The central hypothesis, derived from robust SAR principles, positions this molecule as a potential high-potency modulator of the serotonin 5-HT₂ receptor system. The experimental protocols detailed herein provide a clear roadmap for elucidating its true pharmacological identity. This compound serves as an excellent example of how logical, hypothesis-driven inquiry can guide the exploration of novel chemical space in the pursuit of new tools for understanding and potentially treating CNS disorders.

References

-

Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. [Link][8]

-

Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed, National Center for Biotechnology Information. [Link][3]

-

Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. [Link][9]

-

Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Frontiers in Pharmacology, 12, 770083. [Link]

-

Hansen, M. (2014). Synthesis and Structure–Activity Relationships of N -Benzyl Phenethylamines as 5-HT 2A/2C Agonists. ResearchGate. [Link][10]

-

Silva, M. E., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0210433. [Link]

-

Negreș, S., et al. (2016). Pharmacotoxicological screening on new derivatives of beta-phenylethylamine, potential agonists of beta3-adrenergic receptors. Romanian Journal of Morphology and Embryology, 57(3), 969–978. [Link]

-

García-Rubia, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link][7]

-

García-Rubia, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link][6]

-

Doyle, A. G., & Reisman, S. E. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group, Princeton University. [Link]

-

Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link][4]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Semantic Scholar. [Link][5]

-

PubChem. (n.d.). 2-(2-Phenylethyl)pyridin-3-amine. National Center for Biotechnology Information. [Link][1]

Sources

- 1. 2-(2-Phenylethyl)pyridin-3-amine | C13H14N2 | CID 96620962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel Phenethylamine Derivatives with a Pyridine Moiety

Foreword: The Strategic Convergence of Phenethylamine and Pyridine Scaffolds

The β-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine.[1][2] Its inherent ability to interact with key receptors in the central nervous system (CNS) has made it a privileged structure in the development of therapeutics for CNS disorders, antidepressants, and anti-Parkinson's agents.[1][3] Concurrently, the pyridine ring, a bioisostere of a phenyl group, is a highly sought-after heterocycle in drug design.[4] Its introduction into a molecule can significantly modulate physicochemical properties such as polarity, basicity, solubility, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4][5]

This guide provides an in-depth exploration of robust and modular synthetic strategies for creating novel chemical entities that merge these two powerful pharmacophores. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents, catalysts, and conditions are chosen. The methodologies presented are designed to be self-validating, incorporating rigorous purification and characterization checkpoints to ensure the integrity of the final compounds.

Chapter 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is the foundation of any successful synthetic campaign. The target molecule, a pyridyl-phenethylamine derivative, can be disconnected in several strategic ways, each leading to a distinct synthetic approach. The primary disconnections focus on the C-C and C-N bonds that link the core fragments.

Caption: Retrosynthetic analysis of pyridyl-phenethylamine derivatives.

This analysis reveals three primary pathways:

-

Strategy A (Reductive Amination): Forming the crucial C-N bond by reacting a carbonyl-containing pyridine with a phenethylamine derivative (or vice-versa).

-

Strategy B (Cross-Coupling): Creating the C-C bond between the aromatic rings using modern palladium-catalyzed methods like the Suzuki-Miyaura coupling.

-

Strategy C (Aziridine Ring-Opening): A highly modular and contemporary approach that builds the phenethylamine backbone through a nickel-catalyzed C-C bond formation.

Chapter 2: The Workhorse Method: Reductive Amination

Reductive amination is arguably the most flexible and widely used method for synthesizing amines.[6] The strategy involves two discrete mechanistic steps: the formation of an imine (or iminium ion) intermediate via condensation of a carbonyl compound with an amine, followed by in-situ reduction of this intermediate to the target amine.

The choice of reducing agent is critical for success. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce the imine, they will also readily reduce the starting aldehyde or ketone.[7] Therefore, milder, more selective reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this "one-pot" procedure because they are less reactive towards protonated imines than they are towards ketones or aldehydes, especially under mildly acidic conditions that favor iminium ion formation.[6][8]

Workflow: Reductive Amination Pathway

Caption: Experimental workflow for one-pot reductive amination.

Experimental Protocol: Synthesis of N-(2-(Pyridin-4-yl)ethyl)phenethylamine

-

Imine Formation: To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add phenethylamine (1.05 eq). The slight excess of the amine helps drive the condensation equilibrium forward. Add acetic acid (0.1 eq) to catalyze imine formation by protonating the carbonyl oxygen, thereby increasing its electrophilicity. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the solution containing the pre-formed imine/iminium ion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reagent that does not reduce the aldehyde starting material.[8] The reaction is typically complete within 12-24 hours at room temperature.

-

Workup and Quenching: Upon completion (monitored by TLC or LC-MS), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acetic acid and destroys any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). The organic layers are combined.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: Modular Assembly via Suzuki-Miyaura Cross-Coupling

For creating libraries of analogs, modularity is key. The Suzuki-Miyaura cross-coupling reaction offers a powerful platform for this, forming a C-C bond between an organoboron species and an organohalide using a palladium catalyst.[9][10] This reaction is renowned for its functional group tolerance, mild conditions, and the commercial availability of a vast array of building blocks.[11]

In our context, the strategy involves coupling a pyridyl halide with a phenethyl boronic acid (or ester), or the reverse. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[11]

Workflow: Suzuki-Miyaura Cross-Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(2-Phenylethyl)pyridine

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromopyridine (1.0 eq), (2-phenylethyl)boronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq). The base is crucial for the transmetalation step.[9]

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%). The choice of ligand (dppf in this case) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

-

Solvent and Heating: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Heating the reaction mixture to 80-100 °C is usually required to drive the reaction to completion. Monitor progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the desired product.

-

Characterization: Verify the identity and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Chapter 4: A Modern Approach: N-Pyridinium Aziridine Ring-Opening

Recent advances have introduced highly innovative and modular methods for β-phenethylamine synthesis. One such strategy utilizes N-pyridinium aziridines as versatile linchpins.[3][12] This method involves a bromide-promoted ring-opening of the aziridine to generate a β-halopyridinium amine intermediate. This intermediate then undergoes a selective, nickel-catalyzed Negishi cross-coupling with an organozinc nucleophile.[3]

The power of this method lies in its modularity; diverse aryl groups (from the organozinc reagent) and substitutions on the phenethylamine backbone (from the aziridine) can be introduced with high efficiency and functional group tolerance.[3][12]

Experimental Protocol: Two-Step Synthesis via Aziridine Opening

Step 1: Bromide-Promoted Aziridine Ring-Opening

-

To a solution of the starting N-pyridinium aziridine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add trimethylsilyl bromide (TMSBr, 2.0 eq) at 0 °C. The bromide acts as a nucleophile to open the strained aziridinium ring.

-

Allow the reaction to warm to room temperature and stir for 30 minutes. The solvent is then removed under reduced pressure to yield the crude β-bromopyridinium amine salt, which is often used directly in the next step.

Step 2: Nickel-Catalyzed Negishi Cross-Coupling

-

Organozinc Preparation: Prepare the required organozinc reagent (e.g., Phenylzinc bromide) by adding a solution of phenylmagnesium bromide to a solution of zinc bromide (ZnBr₂) in anhydrous THF.

-

Coupling Reaction: In a glovebox, combine the crude β-bromopyridinium amine salt (1.0 eq), a nickel catalyst (e.g., NiCl₂(glyme), 10 mol%), and a suitable ligand (e.g., a bipyridine or PyBOX-type ligand) in an anhydrous solvent like acetonitrile.[3]

-

Add the freshly prepared organozinc reagent (2.0 eq) and stir the reaction at room temperature until completion.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the β-functionalized phenethylaminopyridinium salt.

-

Depyridylation (if required): The pyridinium group can be cleaved reductively (e.g., with zinc powder) to yield the free primary or secondary amine, providing further avenues for diversification.[12]

Chapter 5: Data Presentation and Summary

To effectively compare these synthetic strategies, quantitative data from representative reactions are summarized below. Yields are for isolated, purified products.

| Entry | Pyridine Substituent | Phenethyl Substituent | Synthetic Method | Yield (%) | Reference |

| 1 | 4-CHO | H | Reductive Amination | 75-85% | [6][13] |

| 2 | 2-Br | H (from Boronic Ester) | Suzuki-Miyaura Coupling | 70-90% | [10][14] |

| 3 | 3-MeO, 4-CHO | H | Reductive Amination | ~80% | [6][13] |

| 4 | 4-Cl | 4-F (from Boronic Ester) | Suzuki-Miyaura Coupling | ~78% | [10][14] |

| 5 | H (on N-pyridinium) | H (from Phenylzinc) | Aziridine Ring-Opening | 60-70% | [3][12] |

Conclusion

The synthesis of phenethylamine derivatives bearing a pyridine moiety is a rich field with diverse strategic options available to the medicinal chemist.

-

Reductive amination stands out for its operational simplicity and is ideal for generating lead compounds from readily available carbonyls and amines.

-

Suzuki-Miyaura cross-coupling provides unparalleled modularity, enabling the rapid construction of chemical libraries by varying both the pyridyl and phenethyl fragments.[11][14]

-

Modern methods , such as the nickel-catalyzed opening of N-pyridinium aziridines, offer novel and powerful disconnections for accessing complex and highly functionalized targets that may be challenging to synthesize via traditional routes.[3]

The choice of synthetic route will ultimately depend on the specific target structure, desired modularity, and the availability of starting materials. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently access novel compounds for drug discovery and development.

References

- β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles.

- β‐Phenethylamine Synthesis: N‐Pyridinium Aziridines as Latent Dual Electrophiles.

- β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling.

- Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides.

- Pictet–Spengler reaction.Wikipedia.

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.

- The Pictet-Spengler Reaction.Synfacts.

- SYNTHESIS AND CHIROPTICAL PROPERTIES OF SOME TERTIARY AMINES CONTAINING A PYRIDINE RING.Lookchem.

- Pictet-Spengler Reaction.J&K Scientific LLC.

- Reductive Amin

- 2-Phenethylamines in Medicinal Chemistry: A Review.MDPI.

- The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids.

- Suzuki reaction.Wikipedia.

- Suzuki Coupling.SynArchive.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.Sarchem Labs.

- Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amin

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.Innovare Academic Sciences.

- reductive amination & secondary amine synthesis.YouTube.

- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amin

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C

- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]

- 3. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridinyl Moiety in Phenethylamine Scaffolds: A Technical Guide to Biological Activity and Drug Design

Abstract

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of neuroactive compounds.[1][2] The strategic incorporation of a pyridinyl moiety into this framework offers a compelling avenue for modulating pharmacological activity, introducing unique electronic properties, and enhancing drug-like characteristics. This in-depth technical guide provides a comprehensive analysis of the biological activity of pyridinyl-substituted phenethylamines, intended for researchers, scientists, and drug development professionals. We will explore the synthetic strategies for accessing these compounds, delve into their intricate structure-activity relationships (SAR), and present detailed protocols for assessing their biological function. This guide aims to be a critical resource for the rational design and development of novel therapeutics targeting a range of physiological systems.

Introduction: The Strategic Value of the Pyridinyl Group

The phenethylamine core, a phenyl ring connected to an amino group by a two-carbon chain, is a privileged scaffold in neuropharmacology, found in endogenous neurotransmitters like dopamine and norepinephrine.[1][2] The introduction of a pyridinyl ring, either as a replacement for the phenyl group or as a substituent, imparts significant changes to the molecule's physicochemical and pharmacological properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influence the molecule's pKa, and alter its metabolic stability and pharmacokinetic profile. These modifications can lead to enhanced potency, improved selectivity, and novel mechanisms of action at various biological targets. This guide will systematically explore these aspects, providing the foundational knowledge necessary for leveraging the pyridinyl-phenethylamine scaffold in modern drug discovery.

Synthetic Strategies for Pyridinyl-Substituted Phenethylamines

The modular synthesis of pyridinyl-substituted phenethylamines is crucial for extensive SAR studies and the generation of diverse compound libraries.[3] Recent advancements in synthetic organic chemistry have provided several robust methods for their preparation.

Synthesis via N-Pyridinium Aziridines

A versatile approach involves the use of N-pyridinium aziridines as latent dual electrophiles.[3][4] This method allows for the modular and stereoconvergent synthesis of a wide array of β-functionalized phenethylamines.

Experimental Protocol: Nickel-Catalyzed Cross-Coupling of N-Pyridinium Aziridines [3][4]

-

Formation of the N-Pyridinium Aziridine: React the corresponding styrene derivative with an aminating agent in the presence of a pyridine-based ligand to form the N-pyridinium aziridine precursor.

-

Bromide-Promoted Ring Opening: Treat the N-pyridinium aziridine with a bromide source (e.g., tetrabutylammonium bromide) to generate the β-halopyridinium amine intermediate.

-

Nickel-Catalyzed Cross-Coupling: In a glovebox, combine the β-halopyridinium amine with an organozinc nucleophile, a nickel catalyst (e.g., NiCl₂(dme)), and a suitable ligand (e.g., a chiral ligand for stereoconvergent synthesis) in an appropriate solvent (e.g., N,N-dimethylformamide).

-

Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

-

Work-up and Purification: Quench the reaction with aqueous ammonium chloride, extract the product with an organic solvent, and purify by column chromatography to yield the desired pyridinyl-substituted phenethylamine.

Causality Behind Experimental Choices: The use of a nickel catalyst is critical for the selective C-C bond formation between the benzylic carbon and the organozinc nucleophile.[4] The choice of ligand can influence the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products.[3][4]

Synthesis via Ni/Photoredox Cross-Electrophile Coupling

Another powerful method for constructing the pyridinyl-phenethylamine backbone is the Ni/photoredox dual-catalyzed cross-electrophile coupling of aliphatic aziridines with (hetero)aryl iodides.[5] This approach is particularly advantageous as it utilizes readily available starting materials.[5]

Experimental Workflow: Ni/Photoredox Coupling

Caption: Inhibition of DAT by pyridinyl-phenethylamines increases synaptic dopamine.

Serotonin (5-HT) Receptor Activity

The phenethylamine scaffold is a classic framework for 5-HT receptor ligands, particularly agonists at the 5-HT₂ₐ and 5-HT₂C receptors. [6][7][8][9]While specific data on pyridinyl-substituted phenethylamines at these receptors is less abundant in the provided search results, the general SAR principles for phenethylamines can be extrapolated.

General Phenethylamine SAR at 5-HT₂ₐ Receptors: [7][8][9]

-

Phenyl Ring Substitution: Alkyl or halogen groups at the para-position of the phenyl ring generally have a positive effect on binding affinity. [7][8][9]* Amine Substitution: N-benzylation can increase affinity and potency, a notable exception to the general observation that converting the primary amine to a secondary amine decreases activity. [10] Signaling Pathway: 5-HT₂ₐ Receptor Activation

Caption: Gq-coupled signaling cascade of the 5-HT₂ₐ receptor.

Therapeutic and Research Applications

The diverse biological activities of pyridinyl-substituted phenethylamines position them as promising candidates for various therapeutic areas and as valuable research tools.

-

Metabolic Disorders: As demonstrated by their potent DPP-4 inhibitory activity, these compounds are being investigated for the treatment of type 2 diabetes. [11]* Neurological and Psychiatric Disorders: Their ability to modulate dopaminergic and serotonergic systems suggests potential applications in depression, anxiety, and other CNS disorders. [2][3]Sub-hallucinogenic concentrations of some substituted phenethylamines are being explored for treating inflammatory and neurological disorders. [12]* Neuroimaging: Radiolabeled pyridinyl-substituted phenethylamines have been developed as PET ligands for imaging metabotropic glutamate subtype 5 receptors (mGluR5), demonstrating their utility as in vivo research tools. [13]* Oncology: Some substituted phenethylamines have been shown to interact with microtubules, suggesting a potential, though less explored, application as anti-cancer agents. [14][15][16]

Conclusion and Future Directions

The incorporation of a pyridinyl moiety into the phenethylamine scaffold is a powerful strategy for generating novel and potent bioactive molecules. This guide has provided an overview of the synthetic methodologies, structure-activity relationships, and potential applications of this important class of compounds. Future research should focus on expanding the synthetic toolbox to allow for even greater structural diversity, conducting comprehensive pharmacological profiling across a wider range of biological targets, and leveraging computational modeling to refine the rational design of next-generation pyridinyl-substituted phenethylamine therapeutics. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in a variety of disease areas.

References

-

Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

β‐Phenethylamine Synthesis: N‐Pyridinium Aziridines as Latent Dual Electrophiles. Angewandte Chemie International Edition. Available at: [Link]

-

β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. PMC. Available at: [Link]

-

a) Depyridylative synthesis of primary amines. b) N‐alkyl... ResearchGate. Available at: [Link]

-

Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors. PubMed. Available at: [Link]

-

Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC - NIH. Available at: [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available at: [Link]

-

Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. PMC - NIH. Available at: [Link]

-

A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PMC - PubMed Central. Available at: [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - PubMed Central. Available at: [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. PubMed. Available at: [Link]

-

Substituted phenethylamine. Wikipedia. Available at: [Link]

-

A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microt… OUCI. Available at: [Link]

-

Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]

-

Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. NIH. Available at: [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. Available at: [Link]

-

A NEW PYRIDINE SYNTHESIS FROM CONJUGATED ACETYLENES AND SUBSTITUTED METHYLAMINES. ElectronicsAndBooks. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

-

Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

(PDF) A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.skku.edu [pure.skku.edu]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microt… [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Phenethyl-pyridin-3-ylmethyl-amine

Abstract

This guide presents a comprehensive, multi-faceted approach to predict and experimentally validate the mechanism of action for the novel chemical entity, Phenethyl-pyridin-3-ylmethyl-amine. Given its structural features—a phenethylamine backbone linked to a pyridine-3-ylmethyl group—we hypothesize its primary pharmacological activity will be centered within the central nervous system, likely modulating monoaminergic neurotransmitter systems. This document outlines a logical, stepwise strategy, commencing with in silico predictions to generate testable hypotheses, followed by a suite of detailed in vitro experimental protocols for validation. The methodologies described herein are designed to be self-validating, providing a robust framework for characterizing novel compounds in drug discovery.

Introduction and Structural Rationale

Phenethyl-pyridin-3-ylmethyl-amine (CAS 16562-17-7, Molecular Formula: C₁₄H₁₆N₂, Molecular Weight: 212.29) is a small molecule integrating two key pharmacophores: a phenethylamine moiety and a pyridine ring.[1] The phenethylamine scaffold is a well-established structural motif in neuropharmacology, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs that target monoamine transporters and receptors.[2][3] The pyridine ring, a bioisostere of a phenyl ring but with a nitrogen atom introducing polarity and hydrogen bonding capabilities, is present in many FDA-approved drugs and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4][5][6]

The amalgamation of these two moieties suggests a high probability of interaction with protein targets in the central nervous system, such as G-protein coupled receptors (GPCRs) or neurotransmitter transporters. Our predictive approach, therefore, focuses on these target classes.

Predictive Analysis: In Silico Target Identification

The initial step in characterizing a novel compound is to generate a ranked list of potential biological targets. This is most efficiently achieved through computational, or in silico, methods that leverage the compound's structure to predict its bioactivity.[7][8]

Rationale for In Silico Approach

In silico target prediction is a cost-effective and rapid method to narrow down the vast landscape of potential protein interactions to a manageable number of high-probability candidates.[9][10] By comparing the structural and physicochemical properties of Phenethyl-pyridin-3-ylmethyl-amine to large databases of known ligand-target interactions, we can generate data-driven hypotheses about its mechanism of action.[11][12]

Recommended In Silico Workflow

The following workflow is proposed to identify and prioritize potential targets:

Caption: Hypothesized 5-HT₂A Receptor Signaling Pathway.

Experimental Protocol: Western Blot for ERK Phosphorylation

Objective: To measure the effect of Phenethyl-pyridin-3-ylmethyl-amine on the phosphorylation of ERK1/2, a downstream marker of 5-HT₂A receptor activation.

-

Cell Treatment and Lysis:

-

Culture cells expressing the 5-HT₂A receptor to ~80% confluency.

-

Treat cells with varying concentrations of the test compound for a specific time course (e.g., 5, 15, 30 minutes). Include positive (serotonin) and negative (vehicle) controls.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized p-ERK levels against compound concentration to visualize the dose-dependent effect on pathway activation.

-

Summary and Forward Outlook

This guide provides a structured, hypothesis-driven framework for elucidating the mechanism of action of Phenethyl-pyridin-3-ylmethyl-amine. By integrating in silico prediction with a tiered in vitro validation approach, researchers can efficiently and robustly characterize the pharmacological profile of this novel compound. The results from these studies will not only define its primary molecular targets and functional activities but will also provide a solid foundation for further preclinical development, including selectivity profiling, pharmacokinetic studies, and in vivo efficacy models.

References

Sources

- 1. scbt.com [scbt.com]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 12. New Methods for Predicting Drug Molecule Activity Using Deep Learning | White | Bioscience Methods [bioscipublisher.com]

An In-Depth Technical Guide to the Physicochemical Characterization of Phenethyl-pyridin-3-ylmethyl-amine: Solubility and Stability

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties of the novel compound Phenethyl-pyridin-3-ylmethyl-amine (CAS 16562-17-7). In the absence of extensive published data for this specific molecule, this document outlines robust, field-proven methodologies for determining its aqueous and organic solvent solubility, as well as its stability under various stress conditions. By leveraging established principles of small molecule characterization and drawing parallels from structurally related compounds, this guide serves as a foundational resource for researchers initiating preclinical and pharmaceutical development of Phenethyl-pyridin-3-ylmethyl-amine. The protocols detailed herein are designed to generate the reliable and reproducible data essential for formulation development, pharmacokinetic profiling, and regulatory submissions.

Introduction: The Imperative for Rigorous Physicochemical Profiling

The journey of a candidate molecule from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental chemical and physical characteristics. For Phenethyl-pyridin-3-ylmethyl-amine, a compound featuring a phenethylamine backbone linked to a pyridinylmethyl moiety, its solubility and stability are paramount determinants of its ultimate bioavailability, manufacturability, and shelf-life. The presence of a basic secondary amine and a pyridine ring suggests a pH-dependent solubility profile and potential liabilities to specific degradation pathways. This guide provides the experimental blueprint to elucidate these critical parameters.

Key Structural Features and Predicted Properties:

| Property | Value | Source |

| CAS Number | 16562-17-7 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₄H₁₆N₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 212.29 g/mol | Santa Cruz Biotechnology[1] |

| Predicted pKa | 8.25 ± 0.20 | ChemicalBook[2] |

| Predicted Melting Point | 216-218 °C | ChemicalBook[2] |

| Predicted Boiling Point | 353.1 ± 22.0 °C | ChemicalBook[2] |

| Predicted Density | 1.053 ± 0.06 g/cm³ | ChemicalBook[2] |

Note: Predicted values are computationally derived and require experimental verification.

The predicted pKa of 8.25 suggests that Phenethyl-pyridin-3-ylmethyl-amine will be protonated and likely more soluble in acidic environments. The aromatic rings contribute to its hydrophobicity, which may limit aqueous solubility at neutral and basic pH.

Strategic Approach to Solubility Determination

A multi-faceted approach is necessary to construct a comprehensive solubility profile. This involves assessing both thermodynamic and kinetic solubility in aqueous media across a physiologically relevant pH range, as well as in organic solvents pertinent to manufacturing and analytical procedures.

Aqueous Solubility: The pH-Dependence Paradigm

Given the compound's basic nature, its aqueous solubility is expected to be highly dependent on pH. The Henderson-Hasselbalch equation dictates that below the pKa, the ionized (and generally more soluble) form will predominate.

Experimental Workflow for pH-Dependent Aqueous Solubility:

Caption: Workflow for pH-dependent solubility determination.

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0 in 1.0 unit increments.

-

Compound Addition: Add an excess of solid Phenethyl-pyridin-3-ylmethyl-amine to vials containing each buffer. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the aliquot with an appropriate mobile phase.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration stock solution.

Organic Solvent Solubility

Solubility in organic solvents is critical for process chemistry, purification, and the preparation of stock solutions for in vitro and in vivo studies.

Recommended Solvents for Screening:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)

-

Aprotic Non-polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Protocol: Visual Assessment and HPLC Quantification

-

Stock Preparation: Prepare a high-concentration stock solution in a solvent where the compound is freely soluble (e.g., DMSO).

-

Serial Dilution: Perform serial dilutions of the stock into the target organic solvents.

-

Visual Inspection: Visually inspect for any precipitation after a set equilibration time (e.g., 1 hour).

-

Quantitative Analysis (if needed): For more precise measurements, a similar shake-flask method as described for aqueous solubility can be employed, followed by HPLC analysis.

Stability Assessment: A Proactive Approach to Degradation

Identifying the conditions under which Phenethyl-pyridin-3-ylmethyl-amine degrades is crucial for defining storage conditions, formulation strategies, and analytical method development.

pH-Dependent Hydrolytic Stability

This study evaluates the compound's susceptibility to degradation in aqueous solutions at different pH values.

Caption: Workflow for pH-dependent stability testing.

Detailed Protocol: Forced Degradation Study

-

Solution Preparation: Prepare solutions of Phenethyl-pyridin-3-ylmethyl-amine at a known concentration (e.g., 100 µg/mL) in acidic (e.g., 0.1 N HCl, pH ~1-2), neutral (e.g., water or PBS, pH ~7), and basic (e.g., 0.1 N NaOH, pH ~12-13) conditions.

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 50°C) to accelerate degradation.

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot.

-

Quenching: Neutralize the acidic and basic samples to halt further degradation before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradants. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

-

Data Interpretation: Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.

Oxidative and Photolytic Stability

Oxidative Stability:

-

Reagent: Prepare a solution of the compound in a suitable solvent and treat it with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 24 hours).

-

Analysis: Analyze by HPLC to assess the extent of degradation and identify any oxidative byproducts.

Photostability:

-

Exposure: Expose both a solid sample and a solution of the compound to a controlled light source that mimics ICH Q1B conditions (i.e., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Control: Protect a parallel set of samples from light to serve as controls.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to quantify any degradation.

Self-Validating Systems and Trustworthiness

The integrity of the data generated relies on the robustness of the analytical methods employed. A self-validating system is one where controls and checks are integrated into the experimental design.

-

System Suitability: Before each analytical run, inject a standard to ensure the HPLC system is performing correctly (e.g., retention time, peak area, and tailing factor are within acceptable limits).

-

Mass Balance: In stability studies, a "stability-indicating" method should account for all the mass. The decrease in the parent peak area should correspond to the appearance of degradant peaks. A significant loss of total peak area may suggest the formation of non-UV active or volatile degradants.

-

Orthogonal Methods: Where feasible, confirm critical results with a secondary, orthogonal analytical technique. For example, solubility determined by HPLC could be cross-verified using UV-Vis spectroscopy after appropriate calibration.

Conclusion and Forward Outlook

This guide presents a foundational strategy for the comprehensive solubility and stability characterization of Phenethyl-pyridin-3-ylmethyl-amine. The experimental protocols outlined are designed to be adaptable and serve as a starting point for more in-depth investigations. The data generated from these studies will be instrumental in guiding formulation development, enabling accurate interpretation of pharmacological data, and ensuring the development of a safe, effective, and stable drug product. It is imperative that all experimental work is conducted with rigorous attention to detail and documented thoroughly to support future regulatory filings.

References

Sources

An In-Depth Technical Guide to the In Silico Modeling of Phenethyl-pyridin-3-ylmethyl-amine Receptor Binding

Abstract

This guide provides a comprehensive, technically-grounded framework for investigating the receptor binding profile of "Phenethyl-pyridin-3-ylmethyl-amine," a novel small molecule featuring two key pharmacophores: a phenethylamine core and a pyridine moiety. As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, a robust in silico strategy is paramount. This document eschews a rigid template, instead presenting a logical, causality-driven workflow tailored to the specific chemical nature of the molecule. We will navigate the entire computational pipeline, from initial target identification and system preparation to advanced molecular dynamics simulations and data interpretation. The protocols described herein are designed as self-validating systems, emphasizing the scientific rationale behind each methodological choice. All key claims and protocols are substantiated with citations to authoritative literature, ensuring a foundation of trust and expertise. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico techniques to characterize novel ligand-receptor interactions.

Introduction: Deconstructing the Ligand and Defining the Objective

The molecule "Phenethyl-pyridin-3-ylmethyl-amine" is a synthetic construct of significant interest due to its hybrid nature. Its structure contains:

-

A Phenethylamine Backbone: This is a privileged scaffold in neuropharmacology, acting as the foundation for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs. Its primary mechanism often involves interaction with monoaminergic systems, particularly as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).

-

A Pyridine Ring: This azaheterocycle is a cornerstone of modern medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor and can significantly enhance a molecule's pharmacokinetic properties, including metabolic stability and protein-binding affinity.

The confluence of these two motifs suggests a high probability of interaction with central nervous system (CNS) receptors. While the phenethylamine core strongly implicates targets like dopamine, adrenergic, and serotonin receptors, TAAR1 stands out as a primary putative target due to its known affinity for phenethylamine itself.

Objective: This guide will provide a step-by-step protocol for the in silico modeling of Phenethyl-pyridin-3-ylmethyl-amine's interaction with the human Trace Amine-Associated Receptor 1 (TAAR1) , serving as a representative G-protein coupled receptor (GPCR) target. The workflow is designed to be adaptable to other potential receptors.

Foundational Workflow: System Preparation and Validation

The fidelity of any in silico model is wholly dependent on the quality of the initial structures. Garbage in, garbage out. This phase focuses on preparing the ligand and receptor for simulation, a critical step to remove artifacts and ensure chemical and structural accuracy.

Ligand Preparation: From 2D Structure to 3D Conformer

A 2D chemical structure is insufficient for 3D spatial simulation. The ligand must be converted into its most probable and lowest-energy three-dimensional conformation.

Protocol: Ligand 3D Structure Generation and Energy Minimization

-

2D to 3D Conversion:

-

Draw the 2D structure of "Phenethyl-pyridin-3-ylmethyl-amine" using chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve its structure from a database like PubChem if available.

-

Use the software's built-in tools to generate an initial 3D structure.

-

-

Protonation State Assignment:

-

Determine the likely protonation state at physiological pH (~7.4). The amine groups in the molecule will likely be protonated (charged). Tools like Marvin's pKa calculator or PropKa can predict this.

-

-

Energy Minimization:

-

This step resolves steric clashes and finds a low-energy conformation.

-

Employ a robust force field, such as MMFF94 (Merck Molecular Force Field 94), using software like Avogadro or Open Babel.

-

Run a steepest descent or conjugate gradient minimization algorithm until convergence is reached.

-

-

File Format Conversion:

-

Save the final, minimized 3D structure in a format suitable for docking software, such as .pdbqt for AutoDock Vina or .mol2.

-

Receptor Preparation: Sanitizing the Macromolecule

Protein structures obtained from the Protein Data Bank (PDB) are raw experimental data and are not immediately ready for simulation. They must be "cleaned" to be computationally viable.

Protocol: Receptor Structure Preparation (Human TAAR1)

-

Structure Retrieval:

-

Download the 3D structure of human TAAR1 from the RCSB PDB. If a crystal structure is unavailable, a high-quality homology model, built from a template like the β2-adrenergic or dopamine D2 receptor, is a viable alternative. For this guide, we assume a suitable PDB entry is available.

-

-

Initial Cleaning:

-

Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).

-

Remove all non-essential molecules: water molecules, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking simulation.

-

-

Structural Refinement:

-

Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.

-

Assign Charges: Assign atomic charges using a standard force field (e.g., Gasteiger charges for docking).

-

Repair Missing Residues/Atoms: Use tools like SWISS-MODEL or Chimera's built-in functions to model any missing loops or side chains in the protein structure.

-

-

Final Output:

-

Save the cleaned, prepared receptor structure as a .pdbqt file for use with AutoDock Vina.

-

Molecular Docking: Predicting the Optimal Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides a "snapshot" of the most likely binding mode and an estimation of the binding affinity.

Causality: Why We Define a Search Space

Instead of searching the entire protein surface, which is computationally expensive and biologically irrelevant, we define a "grid box" or search space. This box encompasses the putative binding pocket, focusing the algorithm's search where the interaction is most likely to occur. For TAAR1, this site is the orthosteric binding pocket where endogenous amines like β-phenethylamine bind.

Protocol: Molecular Docking with AutoDock Vina

-

Define the Binding Site:

-

In UCSF Chimera or AutoDock Tools, load the prepared receptor structure.

-

Identify key residues in the TAAR1 binding pocket known to interact with phenethylamine-like ligands.

-

Center the grid box on the geometric center of these residues. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å).

-

-

Prepare the Configuration File:

-

Create a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and the dimensions of the search space.

-

-

Execute the Docking Simulation:

-

Run AutoDock Vina from the command line, providing the configuration file as input.

-

vina --config conf.txt --log log.txt

-

The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.

-

-

Analyze the Results:

-

Vina will output a PDBQT file containing the top-ranked binding poses (typically 9 or 10) and a log file with their corresponding binding affinity scores in kcal/mol.

-

The lower (more negative) the binding affinity score, the stronger the predicted interaction.

-

Data Presentation and Interpretation

The output requires careful analysis. The top-ranked pose should be visually inspected to ensure it is chemically sensible. Key intermolecular interactions, such as hydrogen bonds, salt bridges, and pi-stacking, should be identified.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -9.2 | ASP103, TRP286 | Salt Bridge, Pi-Stacking |

| 2 | -8.8 | PHE196, TYR290 | Hydrophobic, Hydrogen Bond |

| 3 | -8.5 | SER199, TRP286 | Hydrogen Bond, Pi-Stacking |

Molecular Dynamics (MD) Simulation: From Static Pose to Dynamic Interaction

While docking provides a valuable static prediction, biological systems are dynamic. MD simulation offers a deeper understanding by modeling the atomistic movements of the protein-ligand complex over time in a simulated physiological environment. This allows us to assess the stability of the docked pose and observe the evolution of key interactions.

Causality: Why We Simulate

An MD simulation validates the docking result. If a high-scoring docked pose is unstable in a dynamic simulation and the ligand quickly dissociates, the initial prediction is likely incorrect. Conversely, a stable complex with persistent interactions over time lends high confidence to the predicted binding mode.

Protocol: GROMACS MD Simulation Workflow

This protocol provides a high-level overview of a standard MD simulation using GROMACS, a widely used and powerful MD engine.

-

System Preparation:

-

Select the top-ranked pose from molecular docking as the starting structure.

-

Generate a molecular topology for the ligand using a parameterization server like CGenFF or the antechamber module of AmberTools. This file defines the force field parameters (bond lengths, angles, charges) for the ligand.

-

Combine the protein and ligand topologies into a single system topology.

-

-

Solvation and Ionization:

-

Place the protein-ligand complex in the center of a periodic box (e.g., a cubic or dodecahedron box).

-

Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization of the entire system to remove any steric clashes or bad contacts introduced during the setup phase.

-

-

Equilibration (NVT and NPT Ensembles):

-

NVT Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system.

-

-

Production MD Run:

-

Remove the position restraints and run the simulation for a desired length of time (e.g., 100-200 nanoseconds). The coordinates of the system are saved at regular intervals (e.g., every 10 picoseconds) to generate a trajectory file.

-

Post-MD Analysis: Extracting Meaningful Insights

The raw trajectory file is a massive dataset of atomic coordinates. Analysis is required to extract biologically relevant information.

Key Analysis Metrics:

-

Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein backbone or ligand atoms over time relative to a reference structure (usually the initial frame). A stable, plateauing RMSD curve for both the protein and the ligand indicates that the system has reached equilibrium and the complex is stable.

-

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein. It highlights the flexible and rigid regions of the protein. High RMSF values in loops are expected, while high fluctuation in binding site residues may indicate instability.

-

Hydrogen Bond Analysis: This analysis tracks the formation and persistence of hydrogen bonds between the ligand and receptor over the course of the simulation. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and a key contributor to binding affinity.

Conclusion and Authoritative Grounding

This guide has outlined a rigorous, multi-step in silico workflow to model the binding of "Phenethyl-pyridin-3-ylmethyl-amine" to its putative receptor, TAAR1. By progressing from static molecular docking to dynamic MD simulations, we can build a comprehensive and validated model of the ligand-receptor interaction. The initial docking provides a high-quality starting hypothesis of the binding pose and affinity, which is then rigorously tested for stability and dynamic behavior through MD simulation. Analysis of the simulation trajectory provides deep insights into the stability of the complex and the specific atomic interactions that anchor the ligand in the binding pocket.

It is critical to recognize that in silico modeling is a predictive science. While these methods provide powerful insights and can significantly guide drug discovery efforts, the results are hypotheses that must be validated through subsequent in vitro and in vivo experimental assays.

References

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from Angelo Raymond Rossi website. [Link]

-

Bioinformatics Review. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. GROMACS Tutorials. [Link]

-

Bioinformatics Review. (2022, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

-

Talktorial T020: Analyzing molecular dynamics simulations. (n.d.). TeachOpenCADD. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from GROMACS website. [Link]

-

Xu, Z., et al. (2023). 8JLN: T1AM-bound hTAAR1-Gs protein complex. RCSB PDB. [Link]

-

Bioinformatics Review. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

-

Jorgensen Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Retrieved from Yale University website. [Link]

-

Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

-

Analysis of RMSD, RMSF, SASA, Rg and total number of hydrogen bonds of... (n.d.). ResearchGate. [Link]

-

Liu, H., et al. (2023). 8W87: Cryo-EM structure of the METH-TAAR1 complex. RCSB PDB. [Link]

-

Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

-

Dr. Maddy's Bioinformatics. (2022, June 8). GROMACS Tutorial Part 5 | RMSD, RMSF, SASA, Rg & Hydrogen Bond Analysis Step-by-Step [Video]. YouTube. [Link]

-